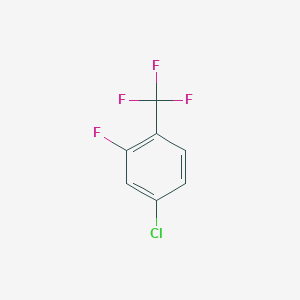

4-Chloro-2-fluorobenzotrifluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluoro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVYSPQZUGVNKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557709 | |

| Record name | 4-Chloro-2-fluoro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94444-59-4 | |

| Record name | 4-Chloro-2-fluoro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 4-Chloro-2-fluorobenzotrifluoride (CAS 94444-59-4): A Cornerstone Intermediate in Modern Synthesis

Abstract: This technical guide provides an in-depth analysis of 4-Chloro-2-fluorobenzotrifluoride, a halogenated aromatic compound identified by CAS number 94444-59-4. As a trifluoromethyl-substituted building block, it holds significant value for researchers and professionals in the pharmaceutical and agrochemical industries. This document moves beyond a simple recitation of facts to explore the compound's physicochemical properties, predicted spectral characteristics, and its strategic role in synthetic chemistry. We will detail a representative synthesis pathway, grounded in established industrial methods for analogous compounds, and elucidate the rationale behind key procedural steps. Furthermore, this guide examines the molecule's reactivity, outlining its potential for constructing complex molecular architectures. Safety, handling, and storage protocols are also detailed to ensure its responsible application in a laboratory and industrial setting.

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of drug discovery and advanced material science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating physicochemical and biological properties. Fluorinated compounds, such as this compound, are indispensable intermediates. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic properties, which can lead to improved efficacy and bioavailability of active pharmaceutical ingredients (APIs).[1]

This compound is a uniquely functionalized benzene ring. The specific arrangement of a chloro, a fluoro, and a trifluoromethyl group provides multiple, distinct reaction sites, offering synthetic chemists a versatile platform for diversification. This guide serves as a comprehensive resource for scientists, explaining not just the "what" but the "why" behind the properties, synthesis, and application of this valuable compound.

Physicochemical Properties & Structural Analysis

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These data inform reaction setup, purification strategies, and safety protocols.

Core Properties

The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 94444-59-4 | [2][3][4] |

| Molecular Formula | C₇H₃ClF₄ | [2][3] |

| Molecular Weight | 198.55 g/mol | [2][3][4] |

| Appearance | Liquid | |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Boiling Point | 152.0 ± 35.0 °C at 760 mmHg | [2] |

| Flash Point | 50.7 ± 19.4 °C | [2] |

| Refractive Index | 1.433 | [2] |

| InChI Key | VRVYSPQZUGVNKJ-UHFFFAOYSA-N |

Molecular Structure

The substitution pattern on the benzene ring is the primary determinant of the compound's reactivity and function.

Caption: Structure of this compound.

Predicted Spectroscopic Signatures

While specific spectral data for this exact CAS number is not widely published, we can predict its key features based on its structure and data from analogous compounds. This predictive analysis is crucial for quality control and reaction monitoring.

-

¹H NMR: The aromatic region would display three distinct signals. The proton at C6 would likely appear as a doublet of doublets, coupled to the adjacent proton at C5 and the fluorine at C2. The proton at C5 would be a doublet of doublets, coupled to the protons at C6 and C3. The proton at C3 would appear as a doublet, coupled to the proton at C5.

-

¹³C NMR: Seven unique carbon signals are expected. The carbon attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbons bonded to the fluorine and chlorine atoms (C2 and C4) will also exhibit characteristic C-F and C-Cl coupling, though C-Cl coupling is often not resolved.

-

¹⁹F NMR: Two signals are anticipated. The -CF₃ group would appear as a singlet (or a finely split multiplet due to long-range coupling with aromatic protons). The fluorine atom at C2 would appear as a multiplet due to coupling with the neighboring aromatic protons.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 198. An M+2 peak with approximately one-third the intensity of the M+ peak would be present, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

A Representative Synthetic Pathway

The synthesis of substituted benzotrifluorides typically follows a well-established industrial sequence: radical chlorination of the methyl group on a toluene precursor, followed by a halogen exchange (HALEX) reaction to form the trifluoromethyl group.[5][6] The following protocol is a representative, field-proven workflow adapted for the synthesis of this compound.

Caption: Representative two-step synthesis workflow.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes and should only be performed by trained chemists in a properly equipped laboratory with all necessary safety precautions.

Step 1: Synthesis of 4-Chloro-2-fluoro-1-(trichloromethyl)benzene

-

Reactor Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a gas outlet leading to a scrubber (e.g., NaOH solution) with 4-chloro-2-fluorotoluene.

-

Initiation: Heat the reaction vessel to 110-120 °C. Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN). Some industrial processes may also utilize UV light to facilitate the initiation.

-

Chlorination: Bubble chlorine gas (Cl₂) through the heated solution at a controlled rate.

-

Causality Insight: The reaction proceeds via a free radical chain mechanism. Heat or UV light initiates the homolytic cleavage of Cl₂ into chlorine radicals. These radicals abstract a hydrogen atom from the methyl group, and the resulting benzylic radical reacts with another molecule of Cl₂. This process repeats until all three hydrogens are substituted.

-

-

Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or by measuring the density of the reaction mixture. The reaction is complete when the starting material and mono/di-chlorinated intermediates are below the desired threshold.

-

Termination: Stop the flow of chlorine gas and purge the system with an inert gas (e.g., nitrogen) to remove any residual Cl₂ and HCl byproduct. The crude product, 4-chloro-2-fluoro-1-(trichloromethyl)benzene, is typically used directly in the next step.

Step 2: Synthesis of this compound

-

Reactor Setup: Transfer the crude trichloromethyl intermediate into a suitable pressure reactor (e.g., a Hastelloy autoclave).

-

Fluorination: Cool the reactor and carefully add anhydrous hydrogen fluoride (HF). The molar ratio of HF to the substrate is typically in excess (e.g., 3-4 equivalents).

-

Causality Insight: This is a halogen exchange reaction. The high pressure and temperature facilitate the nucleophilic substitution of the chlorine atoms on the trichloromethyl group with fluorine from HF. The reaction is driven forward by the formation of the more stable C-F bonds and the removal of the HCl byproduct as a gas.

-

-

Reaction Conditions: Seal the reactor and heat it to 90-105 °C. The pressure will build to approximately 2.2-2.7 MPa.[5] Maintain these conditions for 50-60 minutes.[5]

-

Workup: After cooling the reactor and carefully venting the HCl gas to a scrubber, the crude product is obtained. It is typically washed with a weak base (e.g., aqueous sodium bicarbonate) to neutralize residual acid, followed by washing with water.

-

Purification: The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and purified by fractional distillation under atmospheric pressure to yield the final product with high purity.

-

Self-Validation: The purity of the final product should be confirmed by GC analysis (>98%). The structure should be validated by spectroscopic methods (NMR, MS) and compared against the predicted signatures.

-

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct electronic properties of its substituents, which create specific sites for further functionalization.

Caption: Key reactivity pathways for synthetic diversification.

-

Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nature of the trifluoromethyl group strongly activates the ring towards SNAr. Both the chlorine at C4 (para to -CF₃) and the fluorine at C2 (ortho to -CF₃) are activated. Generally, the C-Cl bond is a better leaving group in these reactions, making the C4 position the most probable site for substitution by nucleophiles such as amines, alkoxides, or thiolates. This is a primary pathway for introducing nitrogen- or oxygen-containing functional groups, which are ubiquitous in pharmaceuticals.

-

Metal-Catalyzed Cross-Coupling: The C-Cl and C-F bonds can serve as handles for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig, Sonogashira). This allows for the formation of new C-C, C-N, or C-O bonds, enabling the construction of complex molecular scaffolds. The C-Cl bond is significantly more reactive than the C-F bond in typical palladium-catalyzed reactions, allowing for selective functionalization at the C4 position.

-

Electrophilic Aromatic Substitution: The ring is highly deactivated by the three electron-withdrawing groups, making electrophilic substitution reactions (e.g., nitration, Friedel-Crafts) very difficult and unlikely to be synthetically useful.

Safety, Handling, and Storage

Proper handling of halogenated intermediates is paramount for laboratory safety. This compound is classified as an irritant.[2][7]

| Hazard Information | GHS Classification | Precautionary Codes |

| Pictogram | GHS07 (Exclamation Mark) | P261, P271, P280 |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

5.1. Handling Protocols

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8][9]

-

Avoiding Ignition: Keep away from heat, sparks, and open flames.[10] Use non-sparking tools and take precautionary measures against static discharge.[8][10]

-

Exposure Control: Avoid breathing vapors or mist.[9] Avoid contact with skin and eyes.[8]

5.2. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[10]

Conclusion

This compound (CAS 94444-59-4) is more than just a collection of atoms; it is a strategically designed chemical intermediate. Its unique substitution pattern provides a stable yet reactive scaffold that is highly valuable for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, reactivity, and the mechanistic basis of its synthesis allows researchers to leverage its full potential efficiently and safely. This guide provides the foundational knowledge and practical insights necessary for its successful application in advancing chemical innovation.

References

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. 94444-59-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. 94444-59-4 | CAS DataBase [m.chemicalbook.com]

- 5. CN102746109A - Preparation method of 4-Chlorobenzotrifluoride - Google Patents [patents.google.com]

- 6. CN103787825A - P-chlorobenzotrifluoride synthesizing method - Google Patents [patents.google.com]

- 7. chemwhat.com [chemwhat.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. redox.com [redox.com]

"Physical properties of 4-Chloro-2-fluorobenzotrifluoride"

An In-Depth Technical Guide to the Physical Properties of 4-Chloro-2-fluorobenzotrifluoride

Executive Summary: this compound (CAS No. 94444-59-4) is a halogenated aromatic compound of significant interest in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring chloro, fluoro, and trifluoromethyl groups, imparts specific reactivity and physical characteristics that are critical for its application as a chemical intermediate. This guide provides a comprehensive overview of the core physical, thermodynamic, and spectroscopic properties of this compound, intended for researchers, chemists, and drug development professionals. It consolidates available data, outlines standard experimental methodologies for property determination, and offers insights into the structural reasoning behind these properties.

Introduction and Chemical Identity

The utility of a chemical intermediate is fundamentally linked to its physical properties. These parameters govern reaction conditions, solvent selection, purification strategies, and safety protocols. For this compound, the presence of multiple electronegative groups on the benzene ring creates a unique electronic and steric environment, influencing everything from its boiling point to its spectroscopic signature. Understanding these properties is the first step toward its effective and safe utilization in multi-step synthesis.

Chemical Structure and Nomenclature

The structure consists of a benzene ring substituted at position 1 with a trifluoromethyl group (-CF₃), at position 2 with a fluorine atom (-F), and at position 4 with a chlorine atom (-Cl).

SMILES: C1=CC(=C(C(=C1)F)C(F)(F)F)Cl

Identification and Key Attributes

| Identifier | Value | Source(s) |

| CAS Number | 94444-59-4 | [1][2][3] |

| Molecular Formula | C₇H₃ClF₄ | [3] |

| Molecular Weight | 198.55 g/mol | [1][3] |

| IUPAC Name | 4-Chloro-2-fluoro-1-(trifluoromethyl)benzene | [2] |

| Synonyms | 4-Chloro-alpha,alpha,alpha-2-tetrafluorotoluene | [2][3] |

Core Physical and Thermodynamic Properties

The physical state and thermodynamic constants of a compound are paramount for process design, chemical engineering, and reaction optimization. The data for this compound indicates it is a liquid at standard temperature and pressure with a relatively high boiling point and density.

Summary of Quantitative Physical Data

| Property | Value | Units | Source(s) |

| Density | 1.4 ± 0.1 | g/cm³ | [3] |

| Boiling Point | 152.0 ± 35.0 | °C (at 760 mmHg) | [3] |

| Flash Point | 50.7 ± 19.4 | °C | [3] |

| Refractive Index | 1.433 | n₂₀/D | [3] |

| LogP (XLogP3) | 3.09 | - | [3] |

State, Appearance, and Solubility

-

Physical State: this compound is a liquid under standard conditions. Its melting point is not widely reported but is presumed to be well below 0 °C, similar to its isomers.

-

Solubility: The octanol-water partition coefficient (LogP) of 3.09 indicates that the compound is hydrophobic and has low solubility in water.[3] Conversely, it is expected to be miscible with a wide range of common organic solvents such as toluene, tetrahydrofuran (THF), dichloromethane, and ethyl acetate. This is a critical consideration for its use in organic synthesis, where it will readily dissolve in nonpolar and moderately polar reaction media.

Density

With a density of approximately 1.4 g/cm³, the compound is significantly denser than water.[3] This property is important for process chemists and engineers for calculating mass-to-volume relationships in reactors and for predicting phase separation behavior in aqueous workups, where it will constitute the lower organic layer.

Thermal Properties

-

Boiling Point: The reported boiling point of 152 °C suggests a moderate volatility.[3] This temperature is high enough to minimize losses during handling at ambient temperature but low enough to allow for purification by vacuum distillation without requiring excessively high temperatures that could cause decomposition.

-

Flash Point: The flash point of approximately 51 °C indicates that the substance is a flammable liquid.[3] This mandates specific handling precautions, such as avoiding open flames and sparks and ensuring adequate ventilation to prevent the accumulation of flammable vapors.

Spectroscopic and Analytical Characterization

While publicly available, peer-reviewed spectra for this compound are scarce, its structure allows for a robust prediction of its spectral characteristics. These predictions are invaluable for quality control, reaction monitoring, and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. The combined use of ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous confirmation of its identity.

-

¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-8.0 ppm). Each signal would correspond to one of the three aromatic protons. The splitting patterns will be complex due to coupling with each other (³JHH) and with the aromatic fluorine atom (³JHF, ⁴JHF).

-

¹³C NMR: The carbon spectrum will display seven signals: four for the quaternary carbons (C-Cl, C-F, C-CF₃, and the carbon between them) and three for the carbons bearing hydrogen atoms. The signals will show characteristic splitting due to coupling with the fluorine atoms (¹JCF, ²JCF, etc.), which is highly diagnostic. The C-CF₃ signal will appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group.

-

¹⁹F NMR: This is a key technique for fluorinated compounds.[4] Two signals are expected:

-

A singlet for the -CF₃ group, typically in the range of -60 to -65 ppm relative to CFCl₃.[5]

-

A multiplet for the single fluorine atom on the aromatic ring, likely appearing in the range of -100 to -120 ppm. The splitting will arise from coupling to the nearby aromatic protons.

-

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

C-F Stretch (CF₃): Strong, complex bands in the 1100-1350 cm⁻¹ region.

-

C-F Stretch (Aromatic): A strong band around 1200-1270 cm⁻¹.

-

C-Cl Stretch: A band in the 1000-1100 cm⁻¹ region.

-

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ range.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The spectrum should show a molecular ion peak at m/z 198. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approx. 3:1 ratio), a characteristic M+2 peak at m/z 200 with about one-third the intensity of the M⁺ peak is expected.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of F, Cl, or the entire CF₃ group, leading to characteristic daughter ions.

Experimental Methodologies for Property Determination

To ensure data integrity and reproducibility, physical properties must be determined using standardized and validated protocols. The following section outlines field-proven methodologies for characterizing a liquid intermediate like this compound.

Workflow for Physical Property Analysis

The logical flow for characterizing a new batch of a chemical intermediate is crucial for ensuring quality and consistency.

Caption: Experimental workflow for the comprehensive physical and chemical characterization of a liquid intermediate.

Protocol: Determination of Density (Oscillating U-tube Method)

This method, based on ASTM D4052, is rapid, requires a small sample volume, and provides high accuracy.[6]

-

Instrument Calibration: Calibrate the digital density meter using dry air and high-purity, degassed water at a known temperature (e.g., 20 °C).

-

Temperature Equilibration: Set the instrument's cell temperature to the desired measurement temperature (e.g., 20 °C) and allow it to stabilize.

-

Sample Preparation: Ensure the sample of this compound is free of air bubbles. If necessary, degas the sample via gentle sonication.

-

Sample Injection: Using a clean, dry syringe, inject approximately 1-2 mL of the sample into the measurement cell. Ensure the U-tube is completely filled without any bubbles.

-

Measurement: Allow the instrument to stabilize and record the oscillating period. The instrument's software will automatically convert this period into a density value (e.g., in g/cm³).[7]

-

Cleaning: Flush the cell thoroughly with appropriate solvents (e.g., ethanol followed by acetone) and dry with a stream of air before the next measurement.

Protocol: Determination of Boiling Point (Thiele Tube Method)

This microscale method is ideal for determining the boiling point when only a small amount of substance is available.[8]

-

Sample Preparation: Add 0.5-1 mL of this compound to a small test tube (Durham tube).

-

Capillary Inversion: Place a standard melting point capillary tube, sealed at one end, into the test tube with the open end down.

-

Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.

-

Heating: Place the assembly into a Thiele tube containing mineral oil, ensuring the sample is below the oil level.[9]

-

Observation: Gently heat the side arm of the Thiele tube. Observe the capillary tube. As the liquid heats, trapped air will bubble out. The boiling point is approached when a rapid, continuous stream of bubbles emerges from the capillary tip.

-

Cooling and Measurement: Remove the heat source. As the apparatus cools, the bubbling will slow and stop. The exact moment the liquid is drawn back into the capillary tube, the temperature on the thermometer is recorded as the boiling point. This is the temperature at which the external pressure equals the vapor pressure of the liquid.

-

Pressure Correction: Record the ambient atmospheric pressure. If it is not 760 mmHg, a correction may be applied to normalize the boiling point to standard pressure.

Safety and Handling

Based on available data, this compound is classified as an irritant.

-

Hazard Identification: The compound is irritating to the eyes, respiratory system, and skin (hazard class code 36/37/38).[3]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Take precautionary measures against static discharge, as the liquid is flammable.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition and oxidizing agents.

Conclusion

This compound is a key chemical intermediate with a distinct set of physical properties defined by its unique halogenation pattern. Its status as a high-boiling, dense, and hydrophobic liquid dictates its handling, purification, and reaction conditions. While a complete, publicly available spectroscopic dataset remains to be published, its structural features allow for reliable prediction of its NMR, IR, and MS signatures, which are essential for its identification and quality control in a research or manufacturing setting. The standardized protocols outlined in this guide provide a framework for the accurate and reproducible determination of its critical physical parameters, ensuring its effective and safe application in advanced chemical synthesis.

References

- 1. scbt.com [scbt.com]

- 2. 94444-59-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. echemi.com [echemi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 7. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. collegedunia.com [collegedunia.com]

A Technical Guide to 4-Chloro-2-fluorobenzotrifluoride: Molecular Structure, Properties, and Synthesis Insights

Executive Summary and Compound Identification

4-Chloro-2-fluorobenzotrifluoride is a halogenated aromatic compound belonging to the family of substituted benzotrifluorides. These structures are of significant interest in medicinal chemistry and materials science, where the trifluoromethyl group (CF₃) imparts unique properties such as increased metabolic stability, lipophilicity, and binding affinity. This guide provides a detailed examination of the molecular structure, physicochemical properties, and a representative synthesis pathway for this compound, tailored for researchers and professionals in drug development and chemical synthesis.

The compound is systematically identified by several key descriptors, which are crucial for accurate sourcing and regulatory compliance.

| Identifier | Value | Source(s) |

| IUPAC Name | 4-chloro-2-fluoro-1-(trifluoromethyl)benzene | [] |

| CAS Number | 94444-59-4 | [2][3][4][5][6] |

| Molecular Formula | C₇H₃ClF₄ | [2][3][4][5][7] |

| Synonyms | 4-Chloro-2-fluoro-1-(trifluoromethyl)benzene, 4-Chloro-alpha,alpha,alpha-2-tetrafluorotoluene | [4] |

Molecular Structure and Physicochemical Profile

The specific arrangement of electron-withdrawing groups on the benzene ring dictates the molecule's overall chemical behavior, including its reactivity in synthetic transformations and its potential interactions in biological systems.

Molecular Structure and Electronic Effects

This compound features a benzene ring substituted with three distinct electron-withdrawing groups: a trifluoromethyl group (-CF₃), a chlorine atom (-Cl), and a fluorine atom (-F).

-

Trifluoromethyl Group (-CF₃): This is a powerful deactivating group due to the strong inductive effect (-I) of the three fluorine atoms. It withdraws electron density from the aromatic ring, making it less susceptible to electrophilic substitution.

-

Halogens (-F, -Cl): Both fluorine and chlorine are also electron-withdrawing via the inductive effect (-I). While they possess a resonance-donating effect (+R) due to their lone pairs, the inductive effect is dominant, contributing to the overall deactivation of the ring.

This polysubstituted pattern results in a highly electron-deficient aromatic system. The relative positions of the substituents are critical for directing further chemical modifications.

Caption: Molecular structure of this compound.

Physicochemical Data

The compound's physical properties are a direct consequence of its molecular weight and the polarity induced by the carbon-halogen bonds. These parameters are essential for designing experimental conditions such as solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Molecular Weight | 198.55 g/mol | [][3][4][5] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Boiling Point | 152.0 ± 35.0 °C (at 760 mmHg) | [2] |

| Flash Point | 50.7 ± 19.4 °C | [2] |

| Refractive Index | 1.433 | [2] |

Representative Synthesis Pathway

While specific industrial synthesis routes are often proprietary, a general and chemically sound pathway can be constructed based on established methodologies for analogous compounds, such as the synthesis of 4-chlorobenzotrifluoride from 4-chlorotoluene.[8][9] This representative protocol involves a two-stage process: radical chlorination followed by halogen exchange (fluorination).

Synthesis Workflow Overview

The process begins with a suitable precursor, 4-chloro-2-fluorotoluene, which undergoes exhaustive radical chlorination of the methyl group to form an intermediate trichloromethyl derivative. This intermediate is then subjected to fluorination using a reagent like hydrogen fluoride (HF) to yield the final trifluoromethyl product.

Caption: Generalized two-step synthesis of this compound.

Experimental Protocol (Generalized)

This protocol is a representative methodology. Researchers must conduct their own risk assessments and optimizations based on available laboratory equipment and safety standards.

Objective: To synthesize this compound from 4-chloro-2-fluorotoluene.

Stage 1: Radical Chlorination

-

Reactor Setup: A reaction vessel equipped with a mechanical stirrer, reflux condenser, gas inlet tube, and a thermometer is charged with 4-chloro-2-fluorotoluene.

-

Initiation: The temperature is raised to 110-120 °C. A radical initiator (e.g., azobisisobutyronitrile - AIBN) is added, and chlorine gas is bubbled through the mixture under UV irradiation.[8]

-

Causality: Heat and UV light provide the energy to initiate the radical chain reaction, where chlorine radicals selectively abstract hydrogens from the benzylic methyl group. This process is favored over aromatic ring chlorination under these conditions.

-

-

Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC) until the starting material and mono/di-chlorinated intermediates are consumed, and the desired 1-chloro-2-fluoro-4-(trichloromethyl)benzene intermediate is maximized.

-

Work-up: Upon completion, the chlorine gas flow is stopped, and the system is purged with nitrogen to remove residual chlorine and HCl gas. The crude trichloromethyl intermediate is typically used directly in the next step.

Stage 2: Halogen Exchange (Fluorination)

-

Reactor Charging: The crude intermediate from Stage 1 is transferred to a pressure-resistant reactor (e.g., a Hastelloy autoclave) suitable for handling anhydrous hydrogen fluoride (HF).

-

Fluorination: The reactor is cooled, and anhydrous HF is carefully added (typically a molar excess).[9] The reactor is sealed and heated to 80-100 °C. The pressure will increase as the reaction proceeds.

-

Causality: HF acts as the fluorine source in this halogen exchange (Halex) reaction. The high temperature and pressure are necessary to drive the substitution of the three chlorine atoms on the methyl group with fluorine atoms.

-

-

Reaction Monitoring: The reaction is held at the target temperature and pressure for several hours. The endpoint is determined when pressure stabilizes, indicating the cessation of gaseous HCl by-product formation.

-

Purification: After cooling and carefully venting the excess HF and HCl, the crude product is washed sequentially with water and a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize acidity. The organic layer is then separated, dried over an anhydrous salt (e.g., MgSO₄), and purified by fractional distillation under reduced pressure to yield pure this compound.

Safety and Handling

This compound is classified as an irritant.[2][4] Standard laboratory safety protocols should be strictly followed.

-

Hazard Codes: Xi (Irritant).[4]

-

Risk Phrases: R36/37/38 - Irritating to eyes, respiratory system, and skin.[4]

-

Safety Precautions:

-

Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]

-

Conclusion

This compound is a key chemical intermediate with a well-defined molecular structure and predictable physicochemical properties. Its electron-deficient aromatic ring, a result of its trifluoromethyl and halogen substituents, governs its reactivity. The synthesis, while requiring careful handling of hazardous reagents like chlorine and hydrogen fluoride, follows established principles of radical chlorination and halogen exchange. This technical guide provides the foundational knowledge required for professionals to effectively and safely utilize this compound in research and development applications.

References

- 2. echemi.com [echemi.com]

- 3. 94444-59-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound | 94444-59-4 [chemicalbook.com]

- 6. 94444-59-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. scbt.com [scbt.com]

- 8. CN102746109A - Preparation method of 4-Chlorobenzotrifluoride - Google Patents [patents.google.com]

- 9. CN103787825A - P-chlorobenzotrifluoride synthesizing method - Google Patents [patents.google.com]

"Spectroscopic data of 4-Chloro-2-fluorobenzotrifluoride"

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-fluorobenzotrifluoride

Abstract

This compound (CAS No. 94444-59-4) is a halogenated aromatic compound with significant potential as a building block in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its unique substitution pattern—featuring chloro, fluoro, and trifluoromethyl groups—imparts distinct chemical properties that are highly sought after in modern drug design and material science. However, a comprehensive, publicly available dataset detailing its spectroscopic signature is notably scarce. This guide provides a robust framework for the de novo spectroscopic characterization of this molecule. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for a multi-technique approach to structural elucidation, ensuring accuracy and confidence in analytical findings.

Introduction and Strategic Overview

The precise structural confirmation of any novel or sparsely documented chemical entity is the bedrock of reliable research. For this compound, a multi-pronged spectroscopic approach is not merely recommended; it is essential. The presence of multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F) and the potential for complex spectral patterns necessitates a workflow that integrates Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

This document outlines a validated workflow for acquiring and interpreting the spectroscopic data for this compound. We will proceed with the logic that a Senior Scientist would apply when faced with an uncharacterized sample: first, confirming molecular integrity and formula with MS; second, mapping the detailed covalent framework with a suite of NMR experiments; and third, identifying characteristic functional groups with IR spectroscopy.

Chemical Identity and Physical Properties

Before embarking on any analysis, it is crucial to consolidate the known information and handle the compound with appropriate care.

| Property | Value | Source |

| Chemical Name | 4-Chloro-2-fluoro-1-(trifluoromethyl)benzene | [3] |

| Synonyms | 4-Chloro-alpha,alpha,alpha,2-tetrafluorotoluene | [3] |

| CAS Number | 94444-59-4 | [2][3][4] |

| Molecular Formula | C₇H₃ClF₄ | [1][2] |

| Molecular Weight | 198.55 g/mol | [1][2] |

| Predicted Density | ~1.4 - 1.5 g/cm³ | [1][3] |

| Predicted Boiling Point | ~152.0 °C at 760 mmHg | [1] |

| Predicted Flash Point | ~50.7 °C | [1] |

Safety and Handling Precautions

As with many halogenated organic compounds, this compound is expected to be an irritant.[1] All handling must be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Refer to the supplier's Safety Data Sheet (SDS) for detailed handling and emergency procedures.[4]

The Characterization Workflow: A Validating System

The proposed analytical sequence is designed to be self-validating. Each step provides data that corroborates the findings of the previous one, culminating in an unambiguous structural assignment.

Mass Spectrometry: The First Gate

Mass spectrometry serves as the initial checkpoint, confirming the molecular weight and elemental composition. The presence of chlorine provides a highly distinctive isotopic signature that is trivial to identify.

Experimental Protocol (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Method:

-

Injector: 250 °C, Split mode (e.g., 50:1).

-

Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Method:

-

Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Scan Range: m/z 40-300.

-

Expected Data & Interpretation

The molecular formula C₇H₃ClF₄ dictates a precise set of expectations for the mass spectrum.

-

Molecular Ion (M⁺): The key diagnostic is the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), a characteristic M and M+2 peak pair will be observed in an approximate 3:1 intensity ratio.

-

m/z 198: Corresponding to [C₇H₃³⁵ClF₄]⁺

-

m/z 200: Corresponding to [C₇H₃³⁷ClF₄]⁺

-

-

Key Fragmentation Patterns: Electron ionization will induce fragmentation, providing structural clues. Common losses from similar benzotrifluoride compounds suggest the following fragments will be prominent:

-

[M - F]⁺ (m/z 179/181): Loss of a fluorine radical from the CF₃ group.

-

[M - Cl]⁺ (m/z 163): Loss of the chlorine radical.

-

[M - CF₃]⁺ (m/z 129/131): Loss of the trifluoromethyl radical, leaving a chlorofluorophenyl cation.

-

[C₆H₃FCl]⁺ (m/z 130/132): A common rearrangement fragment.

-

The observation of the m/z 198/200 pair in a ~3:1 ratio is a high-confidence confirmation of the molecular formula.

Nuclear Magnetic Resonance: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete assignment.

Experimental Protocol (NMR)

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice due to its excellent solvent properties and well-separated residual solvent peak.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

¹H NMR: Standard single-pulse experiment. Acquire for 16-32 scans.

-

¹⁹F NMR: Standard single-pulse experiment, with broadband proton decoupling.

-

¹³C NMR: Standard proton-decoupled experiment (e.g., zgpg30). Acquire for 1024 scans or more to achieve adequate signal-to-noise.

-

2D NMR: Acquire standard COSY, HSQC, and HMBC spectra using gradient-selected pulse programs.

-

Predicted Spectra & Interpretation

Based on the structure, we can predict the key features of each spectrum. These predictions are grounded in the known effects of the substituents and data from analogous compounds.[5][6]

The molecule has three aromatic protons, each in a unique chemical environment. We expect to see three distinct signals in the aromatic region (~7.0-8.0 ppm).

-

H-3: This proton is ortho to both the F and Cl atoms. It will likely appear as a doublet of doublets (dd) due to coupling to H-5 (⁴JHH, small) and the adjacent F atom (³JHF, ~8-10 Hz).

-

H-5: This proton is ortho to the Cl and meta to the F and CF₃ groups. It will primarily appear as a doublet from coupling to H-6 (³JHH, ~8-9 Hz), with potential smaller couplings.

-

H-6: This proton is ortho to the CF₃ group and meta to the Cl. It will appear as a doublet from coupling to H-5 (³JHH, ~8-9 Hz). The electron-withdrawing CF₃ group will likely shift this proton furthest downfield.

This is a highly diagnostic spectrum. Two signals are expected.[7] Chemical shifts are referenced to CFCl₃ at 0.00 ppm.[8]

-

CF₃ Group: This will appear as a singlet (as there are no adjacent H or F atoms) in a region typical for benzotrifluorides, approximately -60 to -65 ppm .[5][6]

-

Aromatic F (at C-2): This fluorine atom will be coupled to the adjacent H-3 proton. It is expected to appear as a doublet in the range of -110 to -130 ppm .

Seven carbon signals are expected. The signals for carbons bonded to fluorine will appear as doublets due to ¹JCF and ²JCF coupling. The CF₃ carbon will be a quartet due to coupling with three fluorine atoms.

| Carbon | Predicted Shift (ppm) | Expected Multiplicity (Proton Decoupled) | Rationale |

| C-1 (-CF₃) | ~125-130 | Quartet (¹JCF ~272 Hz) | Strong coupling to 3 fluorine atoms. |

| C-2 (-F) | ~155-160 | Doublet (¹JCF ~250 Hz) | Direct attachment to highly electronegative F. |

| C-3 | ~115-120 | Doublet (²JCF ~25 Hz) | Coupled to the fluorine at C-2. |

| C-4 (-Cl) | ~130-135 | Singlet | Standard aromatic shift for C-Cl. |

| C-5 | ~128-132 | Singlet | Aromatic CH. |

| C-6 | ~124-128 | Quartet (³JCCF ~3-5 Hz) | Small coupling to CF₃ group. |

| -CF₃ | ~120-124 | Quartet (¹JCF ~272 Hz) | Characteristic quaternary carbon signal. |

While 1D spectra provide the pieces, 2D NMR assembles the puzzle.

-

HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton with the carbon it is attached to. This will definitively link the signals for H-3, H-5, and H-6 to C-3, C-5, and C-6, respectively.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for assigning the quaternary carbons. For example, H-3 should show correlations to C-1, C-2, C-4, and C-5, confirming their relative positions.

Infrared Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides a rapid confirmation of the key functional groups present in the molecule.

Experimental Protocol (ATR-IR)

-

Sample Preparation: Place one drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the clean ATR crystal first.

Expected Data & Interpretation

The IR spectrum will be dominated by strong absorptions related to the C-F, C-Cl, and aromatic C=C bonds. Data from the similar compound 4-Chlorobenzotrifluoride (CAS 98-56-6) can be used as a reliable guide.[9][10]

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| 1600-1450 | Aromatic C=C Stretch | Medium-Strong |

| 1350-1250 | C-F Stretch (Aromatic) | Strong |

| 1320-1100 | -CF₃ Symmetric & Asymmetric Stretch | Very Strong, often multiple bands |

| 1100-1000 | C-Cl Stretch | Strong |

| 900-675 | C-H Out-of-Plane Bending | Strong |

The presence of very strong, complex bands in the 1350-1100 cm⁻¹ region is a hallmark of benzotrifluoride compounds and serves as excellent corroborating evidence.

Conclusion: Synthesizing the Data

The structural elucidation of this compound is achieved not by a single technique, but by the logical integration of data from MS, multidimensional NMR, and IR spectroscopy. The workflow presented here provides a robust, self-validating system for any researcher or drug development professional. Mass spectrometry confirms the elemental formula (C₇H₃ClF₄) via the molecular ion and its isotopic pattern. Infrared spectroscopy confirms the presence of key functional groups (C-F, C-Cl, CF₃, aromatic ring). Finally, a full suite of 1D and 2D NMR experiments provides the definitive, high-resolution map of the atomic connectivity, allowing for the unambiguous assignment of every atom in the molecule. This systematic approach ensures the highest level of scientific integrity and confidence in the structural assignment, paving the way for its application in further research and development.

References

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. 94444-59-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. echemi.com [echemi.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. colorado.edu [colorado.edu]

- 9. spectrabase.com [spectrabase.com]

- 10. 4-Chlorobenzotrifluoride(98-56-6) IR Spectrum [chemicalbook.com]

"Solubility of 4-Chloro-2-fluorobenzotrifluoride in organic solvents"

An In-Depth Technical Guide to the Solubility of 4-Chloro-2-fluorobenzotrifluoride in Organic Solvents

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. In the absence of extensive empirical solubility data in publicly available literature, this document establishes a framework for understanding and predicting its behavior in various organic solvents. By examining the molecule's physicochemical properties and leveraging established theoretical models such as Hansen Solubility Parameters (HSP) and Quantitative Structure-Property Relationships (QSPR), this guide offers researchers and drug development professionals the necessary tools to make informed decisions in solvent selection for synthesis, purification, and formulation. Furthermore, detailed experimental protocols for the precise determination of its solubility are provided to facilitate practical application in a laboratory setting.

Introduction: The Significance of Solubility in Process Chemistry

This compound (C₇H₃ClF₄) is a substituted aromatic compound of significant interest due to the unique properties conferred by its halogen and trifluoromethyl substituents. The trifluoromethyl group (-CF₃) is known to enhance metabolic stability and lipophilicity in bioactive molecules, making this compound a valuable building block in medicinal and agricultural chemistry.[1] The efficiency of synthetic reactions, the ease of product isolation and purification, and the ultimate bioavailability of a drug product are all critically dependent on the solubility of the intermediates and the final active pharmaceutical ingredient (API).

Understanding the solubility of this compound is therefore not merely an academic exercise but a crucial aspect of process development and optimization. A judicious choice of solvent can lead to higher reaction yields, improved crystal morphology, and more efficient downstream processing, ultimately impacting the economic viability and environmental footprint of a manufacturing process. This guide will delve into the theoretical underpinnings of its solubility and provide practical methodologies for its experimental determination.

Physicochemical Properties of this compound and Analogs

The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. The presence of a trifluoromethyl group, a chlorine atom, and a fluorine atom on the benzene ring of this compound creates a molecule with a distinct electronic profile and polarity.

| Property | This compound | 4-Chlorobenzotrifluoride (Analogue) | Reference |

| Molecular Formula | C₇H₃ClF₄ | C₇H₄ClF₃ | [2] |

| Molecular Weight | 198.55 g/mol | 180.55 g/mol | [2][3] |

| Boiling Point | 152.0 ± 35.0 °C at 760 mmHg | 136-138 °C | [2][3] |

| Density | 1.4 ± 0.1 g/cm³ | 1.353 g/mL at 25 °C | [2][3] |

| XLogP3 | 3.5 | 3.7 | [2][3] |

| Flash Point | 50.7 ± 19.4 °C | ~47 °C | [2][4] |

| Water Solubility | Predicted to be low | 29 ppm (23 °C) | [3] |

The high XLogP3 value suggests that this compound is a lipophilic compound with a preference for non-polar environments.[2] The trifluoromethyl group is a strong electron-withdrawing group, which influences the molecule's dipole moment and its ability to interact with polar solvents.[5] While it lacks traditional hydrogen bond donors, the fluorine atoms can act as weak hydrogen bond acceptors.

Theoretical Framework for Predicting Solubility

Given the scarcity of direct experimental data, predictive models are invaluable for estimating the solubility of this compound in various organic solvents. The foundational principle governing solubility is "like dissolves like," which can be quantified through several theoretical frameworks.[6]

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a robust method for predicting solubility by breaking down the total cohesive energy of a substance into three components:

Each solvent and solute can be described by a point in three-dimensional Hansen space. The closer two points are, the more likely the solute is to dissolve in the solvent.[4] While the specific HSP values for this compound have not been published, they can be estimated using group contribution methods or computational software. The principle remains that solvents with HSP values similar to those of the solute are the most likely candidates for effective dissolution.

Quantitative Structure-Property Relationship (QSPR)

QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physical properties, including solubility.[2][7] These models use a variety of molecular descriptors, such as molecular weight, surface area, dipole moment, and counts of hydrogen bond donors and acceptors, to build a predictive equation.[2] For a molecule like this compound, descriptors accounting for its halogenation and trifluoromethyl group would be crucial for an accurate QSPR model.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions.[1][8] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface charge densities.[8] This ab initio approach does not rely on empirical group parameters, making it particularly useful for novel or specialty chemicals like this compound.[1][9] COSMO-RS can provide highly accurate predictions of solubility in a wide range of solvents.

Predicted Solubility Profile

Based on the physicochemical properties and theoretical models, a qualitative solubility profile for this compound can be predicted.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aromatic | Toluene, Benzene, Xylenes | High | The aromatic rings of the solvent and solute can engage in favorable π-π stacking. The overall non-polar nature is compatible. |

| Chlorinated | Dichloromethane, Chloroform | High | Similarities in polarity and the presence of halogen atoms lead to favorable dispersion and dipolar interactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor for the weak C-H donors on the aromatic ring, and the overall polarity is compatible. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | These solvents are more polar, but the carbonyl group can interact with the electron-deficient aromatic ring of the solute. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The high polarity and strong hydrogen-bonding network of alcohols are less compatible with the largely non-polar and non-hydrogen-bonding solute. |

| Alkanes | Hexane, Heptane | Low | The weak van der Waals forces of alkanes are insufficient to overcome the cohesive energy of the more polar solute. |

| Water | Very Low | The high lipophilicity (high XLogP3) and lack of strong hydrogen-bonding capacity make it poorly soluble in the highly polar, hydrogen-bonded network of water. |

Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but must be validated by empirical data. The following section details a robust protocol for the experimental determination of the solubility of this compound.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Gravimetric Method (Shake-Flask) Protocol

This method is a reliable, standard procedure for determining solubility.

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24-48 hours. This duration is necessary to ensure that the dissolution has reached equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe fitted with a PTFE filter to remove any undissolved solids.

-

Solvent Evaporation: Transfer a known mass of the filtered saturated solution to a pre-weighed container. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling point.

-

Quantification: Weigh the container with the dried residue. The mass of the dissolved solute can be determined by subtraction.

-

Calculation: Express the solubility as g/100 mL or mol/L.

Caption: Workflow for the gravimetric determination of solubility.

Instrumental Analysis Protocol (HPLC/UV-Vis)

For lower solubilities or higher throughput, instrumental methods are preferred.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using HPLC or UV-Vis to generate a calibration curve (absorbance vs. concentration).

-

Saturated Solution Preparation: Follow steps 1-5 from the gravimetric protocol to prepare a filtered, saturated solution.

-

Dilution: Accurately dilute a known volume of the saturated solution with the same solvent to bring its concentration within the range of the calibration curve.

-

Analysis: Analyze the diluted sample using the same instrumental method as for the standards.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Caption: Workflow for solubility determination via instrumental analysis.

Conclusion

While direct, published quantitative solubility data for this compound is limited, a robust understanding of its likely behavior can be achieved through the application of established chemical principles and predictive models. Its physicochemical properties, particularly its lipophilicity and the electronic influence of its substituents, suggest high solubility in non-polar aromatic and chlorinated solvents, and lower solubility in highly polar, protic solvents like alcohols and water. For researchers and process chemists, the theoretical frameworks of Hansen Solubility Parameters, QSPR, and COSMO-RS offer powerful tools for initial solvent screening. These predictions should be followed by empirical verification using the detailed experimental protocols provided in this guide to ensure the selection of an optimal solvent system for any given application.

References

- 1. scm.com [scm.com]

- 2. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solubility parameters (HSP) [adscientis.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. COSMO-RS - Wikipedia [en.wikipedia.org]

- 9. approcess.com [approcess.com]

Introduction: The Strategic Importance of a Multifaceted Building Block

An In-Depth Technical Guide to the Reactivity Profile of 4-Chloro-2-fluorobenzotrifluoride

This compound (CAS No. 94444-59-4) is a halogenated aromatic compound of significant interest in modern synthetic chemistry.[1][2][3][4] Its utility as a key intermediate stems from a unique arrangement of three distinct functional moieties on a benzene core: a strongly electron-withdrawing trifluoromethyl group (-CF3), a chloro group (-Cl), and a fluoro group (-F). This specific substitution pattern imparts a nuanced and highly versatile reactivity profile, making it an invaluable building block for complex molecular architectures, particularly in the synthesis of next-generation agrochemicals and active pharmaceutical ingredients (APIs).[5][6]

This guide provides an in-depth analysis of the molecule's reactivity, moving beyond simple reaction schemes to explore the underlying electronic and steric factors that govern its behavior. We will examine its susceptibility to nucleophilic and electrophilic substitution, its utility in metal-catalyzed cross-coupling, and the experimental logic behind harnessing its potential for targeted synthesis.

Physicochemical Properties

A clear understanding of a reagent's physical properties is fundamental to its safe and effective application in a laboratory setting. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 94444-59-4 | [1][3] |

| Molecular Formula | C₇H₃ClF₄ | [1][2] |

| Molecular Weight | 198.55 g/mol | [2][4] |

| Appearance | Liquid (Typical) | |

| Boiling Point | ~152.0 °C at 760 mmHg | [2] |

| Density | ~1.4 g/cm³ | [2] |

| Flash Point | ~50.7 °C | [2] |

| Refractive Index | ~1.433 | [2] |

Core Reactivity Profile: A Tale of Three Substituents

The reactivity of this compound is a direct consequence of the interplay between its substituents. The trifluoromethyl group is a powerful σ- and π-electron-withdrawing group, which strongly deactivates the ring towards electrophilic attack but powerfully activates it for nucleophilic aromatic substitution (SNAr). The fluorine and chlorine atoms, while also inductively withdrawing, possess lone pairs that can participate in π-donation. This creates a complex electronic landscape that allows for selective transformations at different positions on the ring.

Nucleophilic Aromatic Substitution (SNAr): A Highly Activated System

The presence of the potent -CF₃ group renders the aromatic ring highly electron-deficient, making it an excellent substrate for SNAr reactions.[7][8] This is the most prominent and synthetically useful aspect of the molecule's reactivity.

Mechanistic Causality: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is significantly stabilized when it can be delocalized onto the strongly electron-withdrawing -CF₃ group. This stabilization is only possible if the attack occurs at a position ortho or para to the -CF₃ group. In this compound, both the C2-F and C4-Cl positions are activated.

// Start node start [label="this compound"];

// Meisenheimer complex intermediate [label=<

Meisenheimer Complex(Resonance Stabilized Anion)

];

// Product node product [label="Substituted Product"];

// Leaving group lg [label="Halide ion (X⁻)"];

// Edges start -> intermediate [label="+ Nu⁻ (slow, RDS)", color="#4285F4", fontcolor="#202124"]; intermediate -> product [label="- X⁻ (fast)", color="#EA4335", fontcolor="#202124"]; intermediate -> lg [style=invis]; // for layout

// Labels {rank=same; start; nu [label="Nucleophile"]} nu -> intermediate [style=invis]; } General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Regioselectivity (C-F vs. C-Cl): In SNAr, the bond to the more electronegative halogen is typically more reactive. This is because the rate-determining step is the initial attack by the nucleophile, which is facilitated by the increased partial positive charge on the carbon attached to fluorine.[7][9] Therefore, nucleophilic substitution on this compound is expected to occur preferentially at the C2 position, displacing the fluoride ion.

Typical Experimental Protocol: O-Arylation with Phenol This protocol outlines a general procedure for the synthesis of a diaryl ether, a common structural motif in pharmaceuticals and agrochemicals.

-

Reagent Setup: To a dry, nitrogen-purged reaction vessel, add this compound (1.0 eq), phenol (1.1 eq), and anhydrous potassium carbonate (K₂CO₃) (2.0 eq).

-

Solvent Addition: Add a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Electrophilic Aromatic Substitution (EAS): A Deactivated System

Electrophilic attack on this molecule is challenging due to the profound deactivating effect of the -CF₃ group and, to a lesser extent, the halogens.[10] Such reactions require forcing conditions (e.g., strong acids, high temperatures) to proceed.

Mechanistic Causality & Regioselectivity: The outcome of EAS is determined by the competing directing effects of the three substituents.

-

-CF₃ group: A strong deactivating, meta-directing group.

-

-F and -Cl groups: Deactivating, but ortho, para-directing groups.

The positions ortho and para to the halogens are C3, C5, and C6. The positions meta to the -CF₃ group are C3 and C5. Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions, which are activated by the directing effect of a halogen and not in a disfavored position relative to the -CF₃ group.

Typical Experimental Protocol: Nitration Nitration is a classic EAS reaction and can be achieved under harsh conditions.[11]

-

Reagent Setup: In a flask equipped with a dropping funnel and thermometer, cool a mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) to 0 °C.

-

Substrate Addition: Slowly add this compound (1.0 eq) to the nitrating mixture, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours.

-

Workup: Carefully pour the reaction mixture over crushed ice.

-

Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry.

-

Purification: The crude product can be recrystallized from a suitable solvent like ethanol.

Metal-Catalyzed Cross-Coupling Reactions: Targeting the C-Cl Bond

The carbon-chlorine bond in this compound is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds via transition metal catalysis.[12] In contrast to SNAr, the C-F bond is generally unreactive under standard palladium- or nickel-catalyzed cross-coupling conditions, providing excellent chemoselectivity.

Mechanistic Causality: The key step in these catalytic cycles is the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0)). The C-Cl bond is significantly weaker and more polarizable than the C-F bond, making its oxidative addition much more kinetically favorable. This difference in reactivity allows for the selective functionalization of the C4 position. Reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can be carried out effectively at this site.[13]

Typical Experimental Protocol: Suzuki-Miyaura Coupling This protocol describes the formation of a biaryl compound, a structure prevalent in medicinal chemistry and materials science.[14]

-

Reagent Setup: In a reaction tube, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as aqueous sodium carbonate (2 M solution, 3.0 eq).

-

Solvent Addition: Add a solvent system, typically a mixture like toluene/ethanol/water or dioxane/water.

-

Reaction: Seal the tube and heat the mixture with stirring (e.g., 80-100 °C) until the starting material is consumed (monitor by GC-MS or LC-MS).

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired biaryl product.

Applications in Agrochemical and Pharmaceutical Synthesis

The distinct reactivity modes of this compound make it a strategic precursor for various commercial products.

-

In Agrochemicals: The benzotrifluoride motif is a common feature in many herbicides and pesticides.[15][16] For instance, the selective displacement of the fluoride via SNAr allows for the introduction of complex side chains, while the C-Cl bond can be used in coupling reactions to build the final active molecule. It serves as a precursor for herbicides by undergoing nitration followed by further substitutions.[17][18]

-

In Pharmaceuticals: Fluorinated compounds are of immense interest in drug development, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[6] this compound can be used as a starting material to construct complex heterocyclic systems or to introduce the trifluoromethylphenyl group into a larger API scaffold.[19]

Summary and Outlook

This compound is a textbook example of how substituent effects can be strategically exploited in organic synthesis. Its reactivity is dominated by three primary pathways:

-

Nucleophilic Aromatic Substitution (SNAr): Highly favored at the C2-F position due to strong activation by the ortho -CF₃ group.

-

Electrophilic Aromatic Substitution (EAS): Disfavored but possible under forcing conditions, with substitution predicted at the C3 and C5 positions.

-

Metal-Catalyzed Cross-Coupling: Occurs selectively at the C4-Cl bond, leaving the C-F bond intact.

This predictable, tiered reactivity allows chemists to perform sequential transformations on the aromatic ring with a high degree of control. As the demand for complex, highly functionalized molecules in life sciences continues to grow, the importance of versatile and strategically designed building blocks like this compound is set to increase, paving the way for the discovery of novel and more effective chemical entities.

References

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 94444-59-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride - Google Patents [patents.google.com]

- 12. acgpubs.org [acgpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 15. 4-chlorobenzotrifluoride | 98-56-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 16. CN102746109A - Preparation method of 4-Chlorobenzotrifluoride - Google Patents [patents.google.com]

- 17. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]

- 18. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

The Strategic Deployment of 4-Chloro-2-fluorobenzotrifluoride in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine-containing building blocks has become a cornerstone of modern drug design, offering a powerful toolkit to modulate physicochemical and pharmacological properties. Among these, 4-Chloro-2-fluorobenzotrifluoride stands out as a uniquely functionalized aromatic ring system. Its trifecta of substituents—a metabolically robust trifluoromethyl group, an electron-withdrawing chlorine atom, and a pKa-modulating fluorine atom—presents a sophisticated scaffold for fine-tuning drug candidates. This guide provides an in-depth analysis of the rationale behind its use, its demonstrated applications in oncology and pain management, and detailed synthetic strategies for its incorporation, offering researchers and drug development professionals a comprehensive resource for leveraging this high-value chemical moiety.

The Physicochemical Power of a Tri-Substituted Phenyl Ring

The utility of this compound in medicinal chemistry stems from the synergistic interplay of its three distinct halogen substituents. Understanding their individual and collective contributions is key to appreciating its strategic value in drug design. The judicious introduction of fluorine and chlorine can productively influence conformation, pKa, intrinsic potency, membrane permeability, and metabolic pathways.[1]

-

The Trifluoromethyl (CF₃) Group: This group is a powerful tool for enhancing metabolic stability. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol compared to ~414 kJ/mol for C-H), making it highly resistant to enzymatic degradation by cytochrome P450 (CYP) enzymes.[2][3] This "metabolic blocking" effect can significantly increase a drug's half-life and bioavailability.[4] Furthermore, the CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets or penetrating the blood-brain barrier.[3]

-

The Chlorine (Cl) Atom: Chlorine acts as a versatile substituent. Its electron-withdrawing nature modulates the electronics of the aromatic ring, influencing binding interactions with protein targets. It also contributes to the molecule's overall lipophilicity. From a synthetic standpoint, the chlorine atom can serve as a handle for further functionalization through cross-coupling reactions, although the adjacent fluorine and trifluoromethyl groups can influence its reactivity.

-

The Ortho-Fluorine (F) Atom: A fluorine atom positioned ortho to a site of metabolism can act as a steric shield, further protecting the ring from enzymatic attack. Its high electronegativity can also lower the pKa of nearby basic groups, which can be crucial for optimizing solubility and receptor binding. While both fluorine and chlorine are halogens, they have distinct properties; fluorine is less polarizable and can act as a hydrogen bond acceptor, while chlorine can offer more significant van der Waals interactions.[5]

The specific 4-chloro-2-fluoro substitution pattern creates a unique electronic and steric profile, offering a nuanced approach to drug optimization that goes beyond simple bioisosteric replacement.

References

- 1. Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Regioselectivity in Nucleophilic Aromatic Substitution on 4-Chloro-2-fluorobenzotrifluoride

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the nucleophilic aromatic substitution (SNAr) reaction on 4-chloro-2-fluorobenzotrifluoride, a critical building block in the synthesis of modern pharmaceuticals and agrochemicals.[1][2][3] The presence of two distinct halogen leaving groups (fluorine and chlorine) at positions activated by a potent trifluoromethyl group presents a significant challenge in regioselectivity. This document dissects the underlying mechanistic principles governing the SNAr reaction, including the formation of the Meisenheimer complex and the unique role of electron-withdrawing groups. We offer a detailed examination of the factors that dictate the preferential substitution of one halogen over the other, providing researchers and drug development professionals with the predictive understanding and practical methodologies required to control reaction outcomes. The guide includes field-proven experimental protocols, data-driven insights, and visual aids to bridge theoretical concepts with practical laboratory application.

Introduction